molecular formula C17H15FN2O4S B2894664 5-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 2034499-21-1

5-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No. B2894664
M. Wt: 362.38
InChI Key: NRAHVUUOLURXNO-UHFFFAOYSA-N
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Description

The compound “5-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a sulfonamide, a furan ring, a pyridine ring, and a fluorobenzene ring. These functional groups suggest that this compound could have interesting chemical and biological properties.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, based on its structure, it’s likely that its synthesis involves several steps, including the formation of the furan and pyridine rings, the introduction of the fluorine atom, and the coupling of these rings with the benzenesulfonamide group.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and aromatic rings. These groups will have different electronic and steric effects, which could influence the compound’s reactivity and interactions with other molecules.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the presence of the sulfonamide group suggests that it could participate in reactions involving the nitrogen atom, such as nucleophilic substitution or elimination reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and polarity, while the aromatic rings could contribute to its stability and possibly its solubility in organic solvents.


Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

Studies on piperidine derivatives, which share structural motifs with the given compound, highlight their utility in investigating adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been used to explore the binding energies and adsorption behaviors, providing insights into the corrosion inhibition mechanism and potential applications in materials science (Kaya et al., 2016).

Virtual Screening for Neuroactive Compounds

Research into structurally novel compounds active at serotonin receptors has identified candidates through virtual screening campaigns. These efforts have led to the development of compounds with unique chemical scaffolds, different from all known serotonin receptor ligands. Such research underscores the potential of novel sulfonamide derivatives in developing new antipsychotic or antidepressant medications with pro-cognitive properties (Staroń et al., 2019).

Synthesis and NMR Studies

The synthesis of fluoro-substituted heterocycles, including thiophenes, pyrroles, and furans, via treatment with N-fluorodibenzenesulfonamide, has been explored. These compounds' NMR chemical shifts and coupling constants provide valuable data for understanding fluorine's electronic effects in organic molecules (Dvornikova et al., 2003).

Electrophilic Fluorinating Reagents

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide has been disclosed as a novel, sterically demanding electrophilic fluorinating reagent. This reagent improves the enantioselectivity of products in certain reactions, highlighting its potential utility in synthetic chemistry for introducing fluorine atoms into organic molecules with high precision (Yasui et al., 2011).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and data on this compound would be needed. If you have access to specific papers or data on this compound, I would be happy to help analyze them.


properties

IUPAC Name

5-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c1-23-16-3-2-15(18)7-17(16)25(21,22)20-9-12-6-14(10-19-8-12)13-4-5-24-11-13/h2-8,10-11,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAHVUUOLURXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzenesulfonamide

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